N-[4-(acetylamino)phenyl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
Description
N-[4-(acetylamino)phenyl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a pyridazine-based small molecule characterized by a 4-fluorophenyl group at position 1 of the pyridazine ring and an N-(4-acetamidophenyl) substituent on the carboxamide moiety.
Properties
Molecular Formula |
C19H15FN4O3 |
|---|---|
Molecular Weight |
366.3 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-1-(4-fluorophenyl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C19H15FN4O3/c1-12(25)21-14-4-6-15(7-5-14)22-19(27)18-17(26)10-11-24(23-18)16-8-2-13(20)3-9-16/h2-11H,1H3,(H,21,25)(H,22,27) |
InChI Key |
PRNKNHLAGKOUKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazine ring, followed by the introduction of the acetylamino and fluorophenyl groups. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations ensures consistent quality and efficiency. Purification processes such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which N-[4-(acetylamino)phenyl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, thereby influencing biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The compound’s closest analogs differ primarily in substituents on the pyridazine ring and carboxamide group. Key comparisons include:
Table 1: Structural and Physical Property Comparison
Key Observations:
- Substituent Complexity: The target compound’s simpler 4-fluorophenyl and acetamidophenyl groups contrast with bulkier substituents in Compounds 42–43 (e.g., quinoline-piperidine chains), which may enhance target affinity but reduce synthetic accessibility .
- Carboxamide vs. Sulfonamide : Compound 10d’s sulfonamide group (vs. acetamido in the target) could modulate electronic properties and hydrogen-bonding capacity, impacting enzyme inhibition (e.g., carbonic anhydrase) .
Biological Activity
N-[4-(acetylamino)phenyl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H21FN4O3
- Molecular Weight : 428.48 g/mol
- Structure : The compound features a dihydropyridazine core with acetylamino and fluorophenyl substituents, which may influence its biological activity.
Biological Activity
The biological activity of this compound has been investigated through various in vitro and in vivo studies.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it exhibits cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer), MDA-MB-361 (breast cancer), and K562 (chronic myeloid leukemia) cells. The IC50 values for these cell lines ranged from 8.5 µM to 25.6 µM, indicating significant potency compared to standard chemotherapeutics like cisplatin .
The proposed mechanism of action involves the induction of apoptosis in cancer cells through both extrinsic and intrinsic pathways. The compound appears to disrupt cellular signaling involved in survival and proliferation, leading to increased rates of programmed cell death .
Case Studies
- Study on HeLa Cells : A study evaluated the effects of the compound on HeLa cells, reporting that it induced apoptosis via caspase activation and mitochondrial dysfunction. The results suggest that the compound may serve as a lead for developing novel anticancer therapies.
- In Vivo Efficacy : In animal models, administration of the compound resulted in reduced tumor growth rates compared to control groups. Histopathological analysis revealed significant necrosis in tumor tissues treated with the compound, further supporting its anticancer potential .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C21H21FN4O3 |
| Molecular Weight | 428.48 g/mol |
| IC50 (HeLa) | 8.5 µM |
| IC50 (MDA-MB-361) | 12.7 µM |
| IC50 (K562) | 14.9 µM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
